molecular formula C19H24FN3O2 B2547171 N-(2-(4-(4-氟苯基)哌嗪-1-基)-2-(呋喃-2-基)乙基)丙酰胺 CAS No. 877632-64-9

N-(2-(4-(4-氟苯基)哌嗪-1-基)-2-(呋喃-2-基)乙基)丙酰胺

货号 B2547171
CAS 编号: 877632-64-9
分子量: 345.418
InChI 键: IZUVFUPRCUUGLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Molecular Docking Study

The research presented in paper focuses on the synthesis of a new series of benzamides, specifically 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, as potential therapeutic agents for Alzheimer’s disease. The compounds were synthesized and structurally confirmed through IR, 1H-NMR, and EI-MS spectral data. Among the synthesized compounds, one with a 4-ethylphenyl group showed significant enzyme inhibition activity against butyrylcholinesterase, with an IC50 value of 0.82 ± 0.001 μM, which is comparable to the reference standard Eserine. This suggests that the compound could be a promising candidate for Alzheimer’s disease treatment due to its potential to inhibit cholinesterase enzymes.

Thermal and Crystallographic Studies

In paper , the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is described, along with its successful growth into single crystals using a slow evaporation solution growth technique. The compound was characterized using FTIR, 1H NMR, and 13C NMR techniques. X-ray crystallography revealed that the crystal structure is monoclinic with specific lattice parameters. The study also included packing studies, which showed the presence of intermolecular interactions such as C–H···O hydrogen bonding, C(aryl)–H···π interactions, and stacking interactions of aromatic rings, all contributing to the stability of the crystal lattice. Additionally, the thermal stability of the crystal was assessed using TG–DTA and DSC.

Molecular Structure Analysis

The molecular structure of the compounds in both studies was confirmed using various spectroscopic techniques. In , the structure was confirmed through IR, 1H-NMR, and EI-MS spectral data, while in , FTIR, 1H NMR, and 13C NMR were used alongside X-ray crystallography. The crystallographic study in provided detailed information about the crystal structure, including lattice parameters and space group, which are crucial for understanding the molecular arrangement and potential interactions within the crystal.

Chemical Reactions Analysis

The synthesis of the compounds in both papers involves complex chemical reactions. Paper does not provide detailed reaction mechanisms, but the successful synthesis of the benzamides suggests a series of reactions leading to the final compounds. Paper also does not detail the synthesis steps, but the characterization of the final product implies a successful reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various techniques. The enzyme inhibition activity of the compounds in indicates their potential biological activity, which is a critical physical property in the context of pharmaceuticals. The thermal and crystallographic studies in provide insight into the stability and intermolecular interactions of the compound, which are important for understanding its behavior under different conditions.

科学研究应用

神经精神疾病影像

Gonzalo García 等人(2014 年)的一项研究开发了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-酰胺的类似物,显示作为 PET 放射性配体在神经精神疾病中对 5-HT1A 受体进行体内定量分析很有前景。这些化合物表现出较高的脑摄取率、较慢的清除率和较好的稳定性,表明它们在改善与各种精神疾病相关的血清素受体成像方面很有用 (García 等人,2014 年)

抗抑郁活性

J. Kumar 等人(2017 年)合成了一系列与所讨论化学结构相关的新化合物,在白化小鼠的 Porsolt 行为绝望(强迫游泳)测试中表现出显著的抗抑郁活性。该研究突出了这些衍生物在开发用于抑郁症管理的新型治疗剂方面的潜力 (Kumar 等人,2017 年)

神经炎症影像

H. Lee 等人(2022 年)的一项研究引入了一种用于 PET 成像集落刺激因子 1 受体 (CSF1R) 的氟-18 标记配体,针对神经退行性疾病(如阿尔茨海默病)中涉及的神经炎症。该研究强调了该化合物在特异性成像神经炎症标志物方面的潜力,为这些疾病的病理生理学提供了见解 (Lee 等人,2022 年)

属性

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-19(24)21-14-17(18-4-3-13-25-18)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h3-8,13,17H,2,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVFUPRCUUGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)propionamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。